Due to its unique chemical characteristics, 2-ethylbutyric acid serves as a valuable internal standard for quantifying volatile fatty acids (VFAs) in various environmental and biological samples.
While not as widely explored as its application as an internal standard, 2-Ethylbutyric acid shows potential in other research areas:
2-Ethylbutyric acid, also known as 2-ethylbutanoic acid, is a branched-chain fatty acid with the molecular formula C₆H₁₂O₂ and a CAS number of 88-09-5. It appears as a colorless liquid with a rancid odor and is miscible in alcohol and ether . This compound is naturally found in certain plants, such as Pelargonium graveolens and Nicotiana tabacum, indicating its biological relevance .
2-Ethylbutyric acid can be irritating to the skin and eyes. It is also slightly toxic upon ingestion. Here are some safety considerations:
The compound's reactivity is characterized by its ability to participate in nucleophilic acyl substitution reactions due to the presence of the carboxylic acid functional group.
Research indicates that 2-ethylbutyric acid exhibits antimicrobial properties, having been noted for its effectiveness against various bacterial strains. Its presence in plant species suggests potential roles in plant defense mechanisms. Additionally, it has been studied for its effects on fatty acid metabolism in animals, although specific mechanisms remain under investigation .
The synthesis of 2-ethylbutyric acid can be achieved through several methods:
These methods vary in complexity and yield, with the Grignard reaction being particularly notable for its efficiency despite requiring stringent conditions .
2-Ethylbutyric acid is utilized in various fields:
Studies involving 2-ethylbutyric acid have focused on its interactions with biological systems. This includes examining its influence on metabolic pathways and potential impacts on microbial communities within environmental contexts. Further research is needed to elucidate the full scope of its interactions at the cellular level, particularly concerning fatty acid metabolism and microbial ecology .
2-Ethylbutyric acid shares structural similarities with several other branched-chain fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methylbutanoic Acid | C₅H₁₀O₂ | Contains a methyl group at the third carbon |
4-Methylpentanoic Acid | C₆H₁₂O₂ | Has a methyl group at the fourth carbon |
Valeric Acid | C₅H₁₀O₂ | A straight-chain fatty acid without branching |
Caproic Acid | C₆H₁₂O₂ | A straight-chain fatty acid with six carbons |
The uniqueness of 2-ethylbutyric acid lies in its branched structure, which influences both its physical properties and biological activity compared to these similar compounds. Its distinct odor profile and applications further differentiate it within this class of compounds .
The catalytic oxidation of diethylacetaldehyde (2-ethylbutanal) represents one of the most direct traditional routes for 2-ethylbutyric acid synthesis. This method involves the oxidation of the aldehyde group to a carboxylic acid and can be accomplished using various oxidizing agents. The general reaction can be represented as:
C2H5CH(C2H5)CHO + [O] → C2H5CH(C2H5)COOH
A modern application of this approach employs N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen as the oxidant. In this process, 5 mol% NHPI is combined with 2-ethylbutanal in acetonitrile under an oxygen atmosphere at 30°C for 3 hours. This method achieves impressive yields of approximately 88%, producing 2-ethylbutyric acid as a light yellow liquid. The advantage of this approach lies in its relatively mild reaction conditions and high efficiency.
The decarboxylation of diethylmalonic acid represents another significant traditional route for 2-ethylbutyric acid production, typically executed through the malonic ester synthesis pathway. This multi-step process begins with diethyl malonate as the starting material and involves:
The malonic ester synthesis follows this general reaction sequence:
CH2(COOC2H5)2 + Base → CH(COOC2H5)2⁻ + BaseH+
CH(COOC2H5)2⁻ + C2H5X → C2H5CH(COOC2H5)2 + X⁻
C2H5CH(COOC2H5)2 + 2H2O/H+ → C2H5CH(COOH)2 + 2C2H5OH
C2H5CH(COOH)2 + heat → C2H5CH2COOH + CO2
During the decarboxylation step, the mechanism initiates with an internal electronic redistribution, forming a cyclic six-membered transition state, followed by C-C bond cleavage and release of carbon dioxide. The resulting enol rapidly tautomerizes under acidic conditions to yield the more stable 2-ethylbutyric acid.
While this method is versatile and well-established, it suffers from relatively low atom economy as half of the carbon atoms in the malonic acid derivative are lost during decarboxylation. Additionally, the process requires multiple steps, including one with bromic ether or chloric ethane, which contributes to higher production costs.
Carbonylation reactions involving hydrocarbons and carbon monoxide represent another approach for 2-ethylbutyric acid synthesis. One notable method involves the high-pressure carbonylation of specific olefins using Lewis acid catalysts like boron trifluoride dihydrate (BF3- 2H2O). In this process, the carbon-carbon double bond in the olefin substrate undergoes addition of carbon monoxide, followed by hydrolysis to form the carboxylic acid.
The process conditions typically include:
While these reactions can achieve high yields and selectivity, they generally require specialized high-pressure equipment and the handling of toxic carbon monoxide, which presents both safety and operational challenges.
Recent advances in carbonylation chemistry have yielded more sophisticated catalytic systems. A notable example is the Pd-catalyzed regioselective hydrocarboxylation of alkyl terminal olefins with oxalic acid. This methodology, reported in 2024, provides a direct and attractive approach to carboxylic acids without requiring the handling of toxic carbon monoxide.
The system employs:
For linear carboxylic acids, this system achieves good yields and high linear/branched ratios under mild conditions. For branched carboxylic acids like 2-ethylbutyric acid, PdCl2 and (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine (L1) can be used to achieve good regioselectivity.
This approach represents a significant advancement in carbonylation chemistry, offering a more environmentally friendly alternative to traditional high-pressure CO methods while maintaining good catalytic efficiency.
A noteworthy patent-based innovation involves an integrated olefin etherification-decomposition process for preparing 2-ethylbutyric acid derivatives. This process, described in patent EP0742787B1, utilizes etherification to recover 2-ethyl-1-butene in the form of the isomerized 3-methyl-2-pentene.
The process involves several key steps:
Etherification: A mixture containing 2-ethyl-1-butene and methanol is fed into a fixed-bed reactor with an acidic cation exchange resin catalyst (e.g., Amberlyst® 15) at 72-78°C. This produces 3-methoxy-3-methylpentane through the following reaction:
C2H5CH=CH2 + CH3OH → C2H5C(CH3)(OCH3)CH3
Separation: The resulting ether-containing stream is separated by distillation, with unreacted hydrocarbons recovered as an overhead stream.
Decomposition: The bottoms stream containing 3-methoxy-3-methylpentane is passed to a decomposition reactor with an acidic catalyst (resin, clay, zeolite, or alumina) at approximately 180°C. This decomposes the ether to form 3-methyl-2-pentene:
C2H5C(CH3)(OCH3)CH3 → CH3CH=C(CH3)CH2CH3 + CH3OH
The process takes advantage of the fact that 3-methyl-2-pentene is thermodynamically more stable than 2-ethyl-1-butene, providing a more efficient precursor for subsequent carbonylation reactions.
Building on the etherification-decomposition process, patent EP0742787B1 also describes a high-pressure CO carbonylation of 3-methyl-2-pentene to produce 2-ethyl-2-methylbutanoic acid, a compound closely related to 2-ethylbutyric acid.
This carbonylation process involves:
The process achieves impressive results, with the following acid isomer selectivity:
This approach demonstrates how careful control of olefin precursor structures can yield highly selective carbonylation reactions for the production of branched carboxylic acids like 2-ethylbutyric acid.
An emerging application for 2-ethylbutyric acid is as a raw material for polymerization initiators (peroxides) with low volatile organic compound (VOC) content. As environmental regulations increasingly restrict VOC emissions, the development of low-VOC alternatives has become a priority in many chemical industries.
2-Ethylbutyric acid contributes to this goal through the formation of perester compounds that can initiate polymerization reactions while maintaining lower volatility profiles compared to traditional initiators. These perester derivatives typically have higher molecular weights and lower vapor pressures than conventional alternatives, resulting in reduced VOC emissions during polymerization processes.
The use of 2-ethylbutyric acid in this application represents an important intersection of industrial utility and environmental responsibility, aligning with the principles of green chemistry by reducing potential atmospheric pollutants.
Recent advances in green chemistry have focused on developing more environmentally benign synthesis methods for 2-ethylbutyric acid, including solvent-free or reduced-solvent oxidation approaches. While traditional oxidation methods often require harmful oxidants and organic solvents, newer methods seek to minimize environmental impact.
One promising approach involves the oxidation of 2-ethylbutanal using N-hydroxyphthalimide as a catalyst with molecular oxygen as the terminal oxidant. While this method still employs acetonitrile as a solvent, it represents progress toward greener synthesis by:
Further development in this area could include:
Table 1: Physical and Chemical Properties of 2-Ethylbutyric Acid
Table 2: Comparison of Synthesis Methods for 2-Ethylbutyric Acid
2-Ethylbutyric acid is recognized for its fruity and dairy-enhancing flavor characteristics. The Flavor and Extract Manufacturers Association (FEMA) classifies it under fruit flavor profiles, where it contributes to the sensory complexity of tropical and citrus-based food products [1]. In dairy applications, its presence is linked to the enhancement of fatty acid derivatives, particularly in milk and cheese, where it interacts with short-chain fatty acids to amplify creamy and buttery notes [3]. The compound’s ability to integrate into lipid matrices ensures stable flavor release during product storage, making it a preferred additive in thermally processed foods.
The odor detection threshold of 2-ethylbutyric acid is critical for its application in flavor engineering. While exact threshold values are not explicitly documented in literature, its sensory impact is described as pungent and sour at higher concentrations, transitioning to fruity undertones when diluted [1]. In beverage formulations, concentrations between 0.05–0.25 mg/L are typically sufficient to impart detectable fruity notes without overwhelming the palate, aligning with industry benchmarks for flavor intensity [4].
2-Ethylbutyric acid derivatives, particularly peroxides synthesized from its carboxylate groups, are employed as low-volatile organic compound (VOC) initiators in polymer production. For instance, peroxides derived from 2-ethylbutyric acid undergo acid-catalyzed decomposition to generate radicals at ambient temperatures, enabling energy-efficient polymerization of styrene and acrylate monomers [5]. This mechanism reduces reliance on high-temperature initiation, minimizing VOC emissions during industrial processes. The structural stability of these peroxides also allows for precise control over polymer chain length and branching [4].
In advanced material science, 2-ethylbutyric acid serves as a precursor for polymerization initiators used in intermediate films for laminated glass. These films, often composed of polyvinyl butyral (PVB), require initiators that ensure uniform cross-linking without introducing optical defects. Peroxides derived from 2-ethylbutyric acid facilitate controlled curing at lower temperatures, enhancing the clarity and impact resistance of automotive and architectural glass panels [4]. The compound’s compatibility with metal oxide layers, such as indium tin oxide (ITO), further supports its use in conductive glass applications [6].
2-Ethylbutyric acid is widely adopted as an internal standard in the quantification of volatile fatty acids (VFAs) in wastewater. Its structural similarity to target analytes, such as acetic and propionic acids, ensures consistent recovery rates during headspace solid-phase microextraction [3]. Gas chromatography with flame ionization detection (GC-FID) methods leveraging this compound achieve detection limits below 0.1 mg/L, critical for monitoring anaerobic digestion processes in wastewater treatment plants. Calibration curves using 2-ethylbutyric acid exhibit linearity ($$ R^2 > 0.99 $$) across concentrations of 0.5–50 mg/L, validating its reliability in environmental analytics [3].
In dairy analysis, 2-ethylbutyric acid enhances the derivatization efficiency of free fatty acids during high-performance liquid chromatography (HPLC). By serving as a co-reagent in esterification reactions, it improves the volatility and detectability of long-chain fatty acids, such as palmitic and oleic acids [3]. This method achieves quantification accuracy within ±2% for milk fat profiles, enabling precise quality control in dairy processing. The compound’s inertness under acidic derivatization conditions prevents side reactions, ensuring reproducible chromatographic peaks [3].
Early isotope-tracer work with Acholeplasma laidlawii demonstrated that short-chain branched acids act as primers for long-chain lipid synthesis; incorporation efficiency declines sharply with increasing carbon length and steric hindrance [1]. 2-Ethylbutyric acid, possessing a single ethyl branch at C-2, fulfils the structural criteria identified in those experiments and is classified in lipidomic databases as a “fatty acyl primer” (LipidMaps LMFA01020077) [2] [3]. Contemporary fluxomic studies on mammalian systems confirm that monomethyl-branched substrates enter the cytosolic fatty-acid synthase cycle, extending into medium-chain monomethyl branched-chain fatty acids (mmBCFAs) that integrate into triglycerides and phosphatidylethanolamines [4].
At the membrane level, branched acyl chains adjust bilayer packing and lower phase-transition temperatures, thereby modulating fluidity and receptor micro-domain distribution—a phenomenon first quantified in mycoplasma lipid extracts enriched with externally supplied branched acids [1]. By analogy, 2-ethylbutyric acid may influence biophysical membrane properties whenever local concentrations rise (e.g., fermentative microbiota niches or perfused flavouring matrices).
Under β-oxidative conditions, 2-ethylbutyric acid undergoes two-cycle chain shortening followed by decarboxylation, yielding 2-pentanone (methyl-propyl ketone) in canine liver homogenates [5] [6]. The ketone displays higher volatility and distinct fruity odour notes, accounting for reports of 2-pentanone in exhaled breath of animals fed 2-ethylbutyric acid [7]. The oxidative conversion also liberates acetyl-CoA units that enter the tricarboxylic-acid cycle, contributing to mitochondrial reactive-oxygen-species (ROS) generation; lipid-peroxidation-driven secondary aldehydes (e.g., malondialdehyde) rise modestly in hepatocyte models exposed to millimolar 2-ethylbutyric acid, although values remain well below those triggered by polyunsaturated substrates [8].
Oxidative outcome | Enzyme system | Key product | Reported physiological note |
---|---|---|---|
Two-cycle β-oxidation + decarboxylation | Hepatic acyl-CoA oxidase system | 2-Pentanone [5] [6] | Fruity volatilome component; minor CNS anaesthetic potency |
Peroxisomal ROS spill-over | Intrinsic lipid peroxidation chain reaction | Malondialdehyde [8] | General oxidative biomarker; no unique bioactivity at reported levels |
Comparative metabolic profiling reveals a marked inter-species divergence (Table 1). Dogs efficiently direct 2-ethylbutyric acid through β-oxidation, culminating in measurable 2-pentanone in serum and urine; rabbits and rats display negligible ketone formation, indicating limited chain-shortening capacity for this substrate [5]. Historical human volunteer data suggest mild ketone-body elevation and transient urinary acetone, but rigorous isotopic tracing for 2-ethylbutyric acid itself is lacking [9].
Species | Dominant catabolic route | Principal metabolic product | Reference |
---|---|---|---|
Dog | Complete β-oxidation + decarboxylation | 2-Pentanone [5] [6] | |
Rat | Conjugation-preceded renal elimination | 2-Ethylbutyryl-β-D-glucuronide [5] | |
Rabbit | Conjugation-preceded renal elimination | 2-Ethylbutyryl-β-D-glucuronide [5] | |
Human (limited data) | Partial β-oxidation; ketone bodies ↑ | Acetone bodies trace [9] |
Phase-II metabolism dominates in rodents and lagomorphs: hepatic UDP-glucuronosyltransferases couple the acid with glucuronic acid, affording a water-soluble ether glucuronide that is rapidly excreted unchanged via the kidneys [5]. Analogous handling applies to endogenous short-chain alcohol metabolites, and clinical toxicologists routinely exploit ethyl-glucuronide as a biomarker of recent ethanol intake [10] [11]; although 2-ethylbutyric acid derivatisation is less diagnostically exploited, the mechanistic parity underscores the conjugate’s high polarity (log Kow ≈ –0.3 for the glucuronide vs 1.68 for the free acid) [5] [12].
Time-course urinalysis in neonatal intensive-care wards detected 2-ethylbutyric acid derivatives at low micromolar concentrations, aligned with enteric microbial fermentation profiles and supporting rapid renal clearance even in premature infants [13].
Flavouring substance FL-no: 09.884, an aliphatic ester used in food applications, liberates 2-ethylbutyric acid upon gastric or plasma ester hydrolase action. A single subcutaneous exposure of pregnant mice to the free acid during organogenesis produced dose-dependent teratogenic outcomes—principally skeletal malformations and resorption events—leading the European Food Safety Authority to flag a concern for in-utero vulnerability [14] [15]. Comparative screening attributed the effect to the de-esterified acid rather than the parent ester, implicating the carboxylate’s interference with embryonic energy metabolism (e.g., acetyl-CoA dilution and NADH redox shifts) as a plausible mechanistic axis.
A GLP-compliant 42-day OECD 422 study administered 2-ethylbutyric acid to Wistar rats via oral gavage. Key systemic findings concentrated on haematopoiesis and renal adaptive hypertrophy. White-blood-cell counts and platelet numbers declined at the two upper exposure tiers; kidney-to-body-weight ratios increased without accompanying histopathological injury, reflecting functional adaptation to augmented organic-acid clearance [5]. Developmental endpoints within the same study disclosed reduced pup viability at the highest tier, whereas estrous cyclicity and organ histology of reproductive tissues remained unaffected.
Endpoint | Control | Low exposure | Mid exposure | High exposure | Biological interpretation |
---|---|---|---|---|---|
White-blood-cell count | Baseline | Unchanged [5] | ↓ relative to control [5] | ↓↓ pronounced [5] | Transient myelosuppression |
Platelet count | Baseline | Unchanged [5] | Unchanged [5] | ↓ measurable [5] | Megakaryocytic sensitivity |
Relative kidney weight (♂) | Baseline | Unchanged [5] | Unchanged [5] | ↑ significant [5] | Adaptive osmotic load |
Live-birth index | 100% | 100% [5] | 100% [5] | ↓ measurable [5] | Developmental susceptibility |
All changes shown are directional; numerical dosage values are intentionally omitted pursuant to the exclusion criteria.
Acute Toxic;Irritant